molecular formula C10H4ClN3O3 B12358874 8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile

8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile

Cat. No.: B12358874
M. Wt: 249.61 g/mol
InChI Key: DDABHPQNIUOUNY-UHFFFAOYSA-N
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Description

8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses .

Chemical Reactions Analysis

8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The compound’s nitro group can also undergo reduction to form reactive intermediates that damage cellular components .

Properties

Molecular Formula

C10H4ClN3O3

Molecular Weight

249.61 g/mol

IUPAC Name

8-chloro-6-nitro-4-oxo-3H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4-5H

InChI Key

DDABHPQNIUOUNY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C(=O)C1C#N

Origin of Product

United States

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